

What are the physical and chemical properties of Nitrosylsulfuric acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrosylsulfuric acid

Cat. No.: B179271

[Get Quote](#)

A Comprehensive Technical Guide to Nitrosylsulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosylsulfuric acid (NOHSO_4), also known as nitrosyl hydrogen sulfate, is a highly reactive inorganic compound of significant interest in chemical synthesis.^[1] Structurally, it is the mixed anhydride of sulfuric acid and nitrous acid.^{[1][2]} While it can exist as a pure, pale-yellow crystalline solid, it is most commonly supplied and handled as a 40% solution in concentrated sulfuric acid.^{[1][3]} This solution appears as a straw-colored, oily liquid.^{[2][3][4]}

The primary utility of **nitrosylsulfuric acid** lies in its function as a potent diazotizing agent, particularly for the conversion of primary aromatic amines into diazonium salts, which are crucial intermediates in the synthesis of azo dyes and various pharmaceuticals.^{[1][5]} It also serves as a strong oxidizing agent and a versatile chemical intermediate in reactions such as nitrosation and oximation.^{[2][6]} This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways.

Physical and Chemical Properties

The properties of **nitrosylsulfuric acid** can vary significantly between its pure crystalline form and its commercially available solution in sulfuric acid.

Physical Properties

The quantitative physical data for **nitrosylsulfuric acid** are summarized in the table below for easy comparison.

Property	Pure Crystalline Solid	40% Solution in Sulfuric Acid
Molecular Formula	HNO ₅ S	N/A
Molecular Weight	127.08 g/mol [1] [4] [5]	N/A
Appearance	Pale yellow crystals or white prisms [1] [2] [5]	Straw-colored, oily, viscous liquid [2] [3] [4]
Melting Point	70 - 73.5 °C (decomposes) [1] [2] [4] [5]	-10 °C [2] [3] [6] [7]
Boiling Point	Decomposes [1] [5]	-333 °C at 101.33 kPa (decomposes) [2] [3] [6]
Density	Not specified	1.612 - 1.900 g/mL at 20-25 °C [1] [3] [5] [8] [9]
Vapor Pressure	Not specified	2.6 - 30 Pa at 20-50 °C [3] [6]
Solubility	Soluble in conc. H ₂ SO ₄ , fuming HNO ₃ . Reacts with water. [1]	Reacts vigorously with water. [1] [3] [6]
pKa (Predicted)	-7.51 ± 0.18 [3] [6]	N/A

Chemical Properties

Nitrosylsulfuric acid's reactivity is defined by its strong oxidizing nature and its role as a nitrosonium ion (NO⁺) donor.

- Structure: It can be viewed as covalently bonded NOHSO₄ or as an ionic pair consisting of a nitrosyl cation (NO⁺) and a hydrogen sulfate anion (HSO₄⁻).[\[2\]](#) This ionic character is key to its role in diazotization.

- Reactivity with Water: **Nitrosylsulfuric acid** reacts violently and exothermically with water.[9] It hydrolyzes to form sulfuric acid and nitrous acid; the latter is unstable and decomposes into nitrogen oxides (NO and NO₂).[1][10][11] This reactivity makes it highly corrosive in the presence of moisture.[9]
- Oxidizing Agent: It is a strong oxidizing agent and may intensify fires or cause fire when in contact with combustible materials.[3]
- Stability: The pure solid decomposes upon melting at approximately 73.5 °C.[2][4] The 40% solution in sulfuric acid is stable at room temperature.[3] When heated to decomposition, it emits toxic fumes of sulfur oxides (SO_x) and nitrogen oxides (NO_x).[3]
- Hazardous Reactions: It can react explosively with certain organic compounds, such as dinitroanilines, particularly at elevated temperatures or high concentrations.[3][10] As an acid, it neutralizes bases in exothermic reactions.[3] It is also corrosive to metals, potentially evolving flammable hydrogen gas.[4]

Experimental Protocols

Strict adherence to safety protocols is mandatory when working with **nitrosylsulfuric acid**. All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant apron.[9]

Synthesis of Nitrosylsulfuric Acid

Method 1: From Sodium Nitrite and Sulfuric Acid

This is a common laboratory-scale preparation method.[1][5]

- Apparatus Setup: Place a flask equipped with a magnetic stirrer in an ice/salt bath to maintain a low temperature.
- Reaction: Add cold, concentrated sulfuric acid to the flask and begin stirring.
- Addition of Reactant: Slowly and portion-wise, add solid sodium nitrite (NaNO₂) to the cold sulfuric acid.[1] The temperature must be carefully controlled and kept below 5 °C throughout

the addition to prevent runaway reactions and decomposition.[1]

- Completion: Continue stirring in the cold bath until all the sodium nitrite has dissolved and the reaction is complete, yielding a solution of **nitrosylsulfuric acid** in sulfuric acid. The reaction is: $\text{NaNO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NOHSO}_4 + \text{NaHSO}_4 + \text{H}_2\text{O}$.

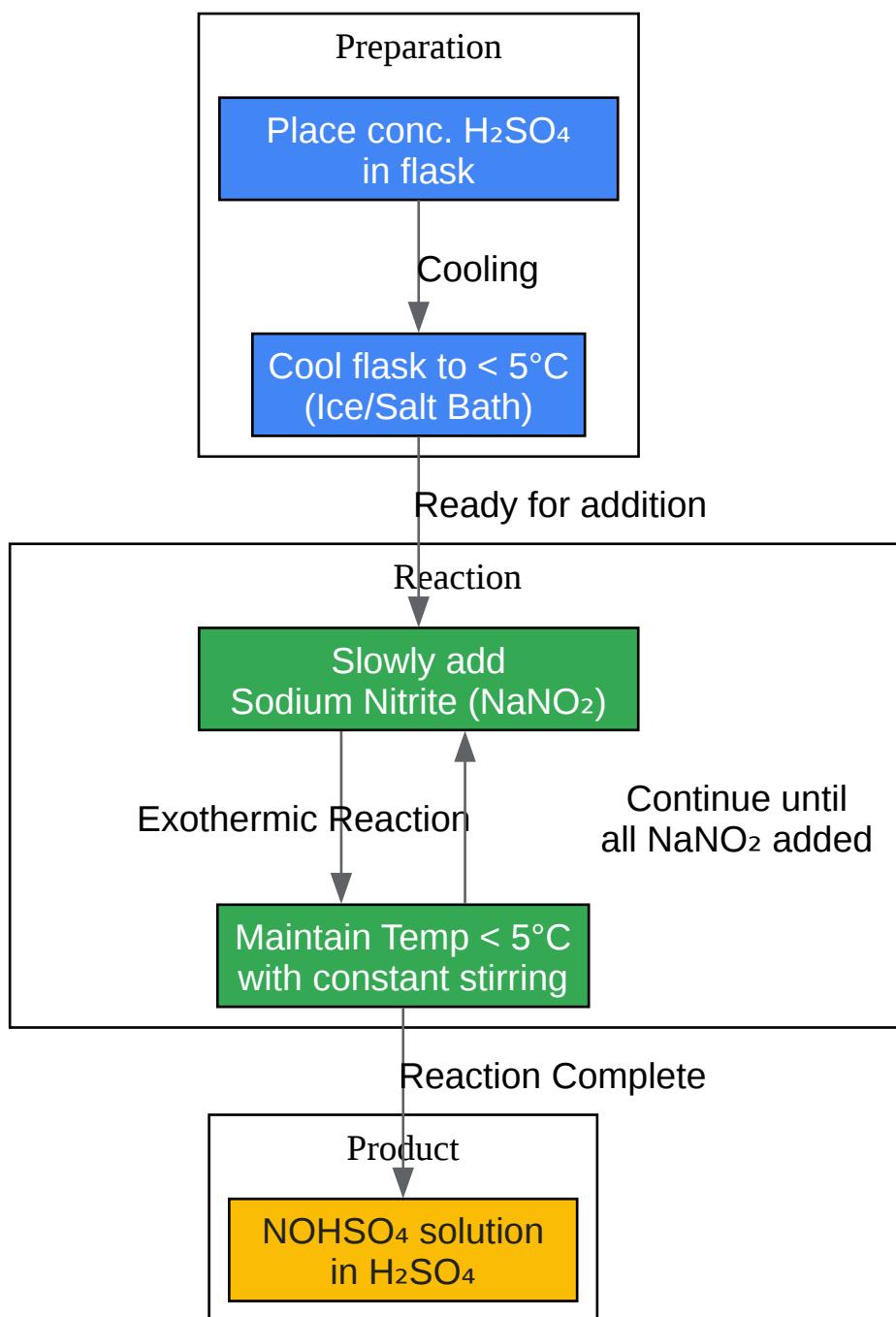
Method 2: From Sulfur Dioxide and Nitric Acid

This method can be used to prepare the pure crystalline solid.[1][12]

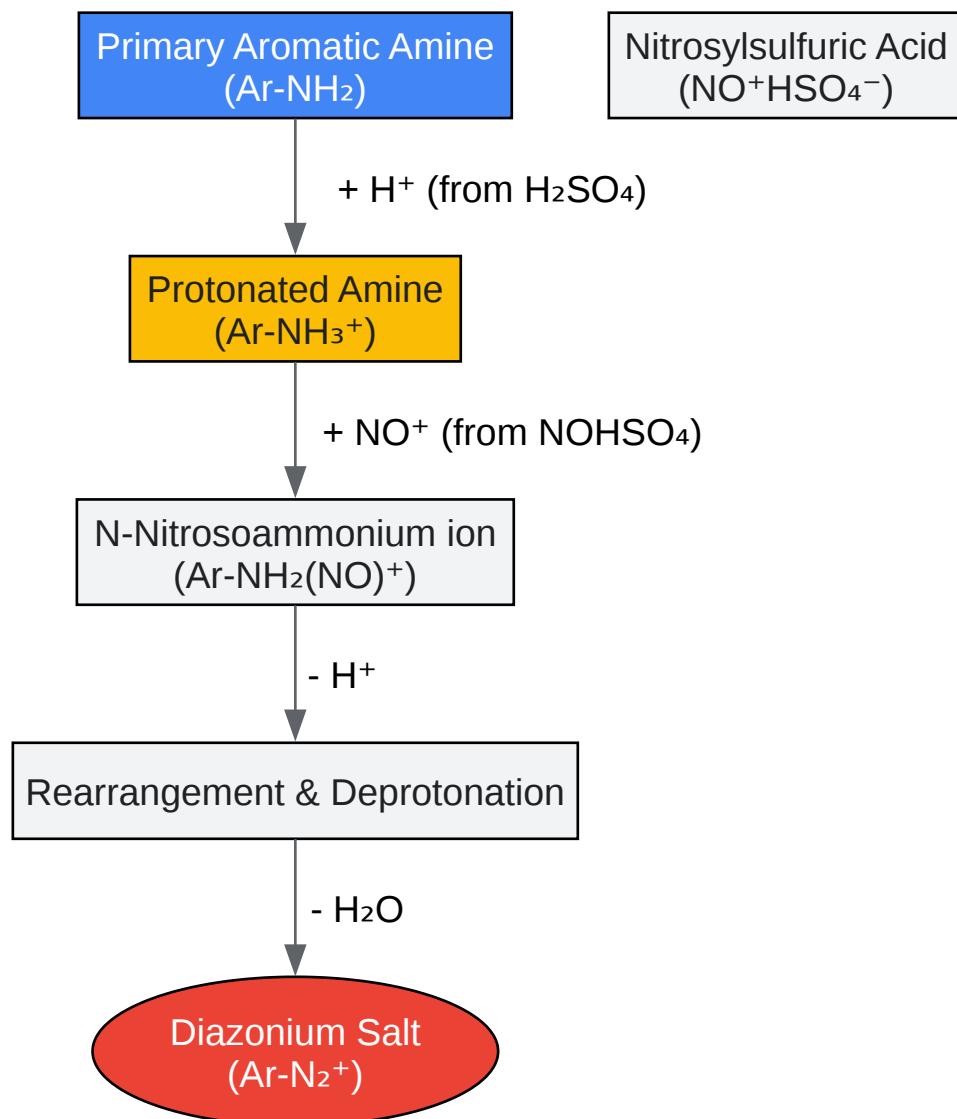
- Apparatus Setup: Place a flask containing cold, fuming nitric acid (or a mixture of anhydrous nitric acid and glacial acetic acid) in a freezing mixture (e.g., ice/salt bath).[1][12] Equip the flask with a gas inlet tube.
- Gas Generation: Generate sulfur dioxide (SO_2) gas, for example, by reacting copper turnings with concentrated sulfuric acid.[12] Ensure the SO_2 gas is dried by passing it through a sulfuric acid bubbler.
- Reaction: Bubble the dry SO_2 gas through the cold nitric acid solution.[1][12] The reaction is exothermic and the temperature must be maintained below 5 °C.[1] The reaction is: $\text{SO}_2 + \text{HNO}_3 \rightarrow \text{NOHSO}_4$.
- Isolation: White crystals of **nitrosylsulfuric acid** will precipitate.[12] Collect the crystals by filtration.
- Purification: Wash the crystalline product with cold glacial acetic acid, followed by a non-reactive solvent like carbon tetrachloride, to remove residual reagents.[12]
- Drying: Dry the final product in a vacuum desiccator over sulfuric acid.[12]

Analysis of Nitrosylsulfuric Acid Content

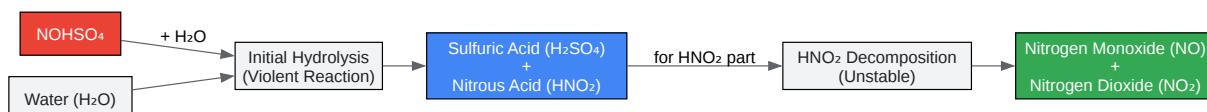
The concentration of **nitrosylsulfuric acid** is typically determined by redox titration with potassium permanganate.[13]


- Sample Preparation (Crucial Step): To avoid side reactions between high-concentration **nitrosylsulfuric acid** and water in the titrant solution, the sample must first be diluted.[13]

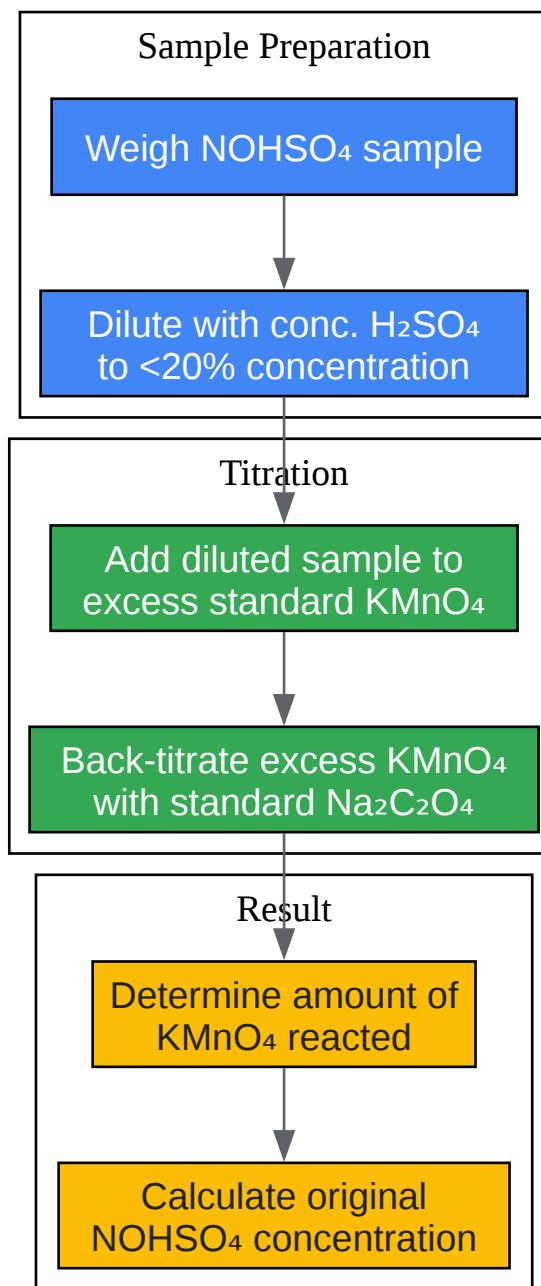
[14] Accurately weigh a sample of the **nitrosylsulfuric acid** solution and dilute it with a known weight of pure, concentrated sulfuric acid to a concentration below 20%.[13]


- Titration Setup: Add a known excess volume of a standardized potassium permanganate (KMnO₄) solution (e.g., 0.1 mol/L) and 10 mL of a sulfuric acid solution (e.g., 1+5 dilution) to an Erlenmeyer flask.[13]
- Reaction: Slowly add a precisely weighed amount of the diluted **nitrosylsulfuric acid** sample to the flask. The permanganate will oxidize the **nitrosylsulfuric acid**. The primary reaction is: $2\text{KMnO}_4 + 5\text{NOHSO}_4 + 2\text{H}_2\text{O} \rightarrow \text{K}_2\text{SO}_4 + 2\text{MnSO}_4 + 2\text{H}_2\text{SO}_4 + 5\text{HNO}_3$.
- Back-Titration: Gently heat the solution to about 40 °C.[13] Titrate the excess, unreacted KMnO₄ with a standardized sodium oxalate (Na₂C₂O₄) solution until the pink/purple color of the permanganate disappears and the solution becomes clear.[13]
- Calculation: By knowing the initial amount of KMnO₄, and the amount that reacted with the sodium oxalate, the amount of KMnO₄ that reacted with the **nitrosylsulfuric acid** can be determined. This allows for the calculation of the original concentration of NOHSO₄ in the sample.

Key Pathways and Workflows


The following diagrams, generated using DOT language, illustrate key processes involving **nitrosylsulfuric acid**.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Nitrosylsulfuric acid**.

[Click to download full resolution via product page](#)

Caption: General pathway for amine diazotization using NOHSO_4 .

[Click to download full resolution via product page](#)

Caption: Aqueous decomposition pathway of **Nitrosylsulfuric acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for titrimetric analysis of NOHSO₄ content.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrosylsulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitrosylsulfuric acid | 7782-78-7 [chemicalbook.com]
- 4. Nitrosylsulfuric acid | HNO₅S | CID 82157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrosylsulfuric acid - Wikipedia [en.wikipedia.org]
- 6. Cas 7782-78-7, Nitrosylsulfuric acid | lookchem [lookchem.com]
- 7. parchem.com [parchem.com]
- 8. 亚硝酰硫酸 溶液 40 wt. % in sulfuric acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. NITROSYLSULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Sciencemadness Discussion Board - Making Nitrosylsulphuric acid, NOHSO₄ - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. prepchem.com [prepchem.com]
- 13. Method for testing nitroso-sulfuric acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101769873B - Method for testing nitroso-sulfuric acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Nitrosylsulfuric acid?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179271#what-are-the-physical-and-chemical-properties-of-nitrosylsulfuric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com